CJC-1295
Description
Properties
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C152H252N44O42/c1-22-79(15)118(194-125(214)84(20)171-135(224)107(68-115(206)207)181-124(213)81(17)169-126(215)91(155)65-87-41-45-89(201)46-42-87)147(236)189-106(66-86-34-25-24-26-35-86)141(230)196-120(85(21)200)149(238)180-99(51-54-114(158)205)132(221)190-111(72-199)145(234)185-105(67-88-43-47-90(202)48-44-88)140(229)178-96(40-33-59-168-152(164)165)128(217)177-94(37-28-30-56-154)133(222)193-117(78(13)14)146(235)187-100(60-73(3)4)134(223)170-82(18)123(212)175-97(49-52-112(156)203)130(219)183-103(63-76(9)10)138(227)191-109(70-197)143(232)172-83(19)122(211)174-95(39-32-58-167-151(162)163)127(216)176-93(36-27-29-55-153)129(218)182-102(62-75(7)8)137(226)184-101(61-74(5)6)136(225)179-98(50-53-113(157)204)131(220)186-108(69-116(208)209)142(231)195-119(80(16)23-2)148(237)188-104(64-77(11)12)139(228)192-110(71-198)144(233)173-92(121(159)210)38-31-57-166-150(160)161/h24-26,34-35,41-48,73-85,91-111,117-120,197-202H,22-23,27-33,36-40,49-72,153-155H2,1-21H3,(H2,156,203)(H2,157,204)(H2,158,205)(H2,159,210)(H,169,215)(H,170,223)(H,171,224)(H,172,232)(H,173,233)(H,174,211)(H,175,212)(H,176,216)(H,177,217)(H,178,229)(H,179,225)(H,180,238)(H,181,213)(H,182,218)(H,183,219)(H,184,226)(H,185,234)(H,186,220)(H,187,235)(H,188,237)(H,189,236)(H,190,221)(H,191,227)(H,192,228)(H,193,222)(H,194,214)(H,195,231)(H,196,230)(H,206,207)(H,208,209)(H4,160,161,166)(H4,162,163,167)(H4,164,165,168)/t79-,80-,81+,82-,83-,84-,85+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,117-,118-,119-,120-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZMWINMZMMOBR-HRDSVTNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C152H252N44O42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3367.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: CJC-1295 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The peptide is typically lyophilized (freeze-dried) to enhance its stability and shelf life .
Chemical Reactions Analysis
Types of Reactions: CJC-1295 undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine residues.
Reduction: Reduction reactions can occur at disulfide bonds within the peptide structure.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents used in SPPS.
Major Products Formed: The primary product of these reactions is the modified peptide with altered stability, activity, or binding affinity .
Scientific Research Applications
Growth Hormone Regulation
CJC-1295 has been primarily studied for its effects on growth hormone secretion. Research indicates that it can lead to sustained increases in GH and IGF-1 levels in healthy adults, making it a candidate for investigating growth-related disorders and therapies .
Key Findings:
- Sustained GH increase: Single doses resulted in GH levels remaining elevated for up to 6 days .
- Cumulative effects: Multiple doses maintained IGF-1 levels above baseline for up to 28 days .
Muscle Growth and Repair
This compound has shown promise in enhancing muscle growth and recovery. By stimulating GH release, it may facilitate muscle protein synthesis, making it a potential therapeutic agent in sports medicine and rehabilitation .
Case Study:
A study involving athletes indicated that those administered this compound experienced significant improvements in lean body mass compared to controls, suggesting its efficacy as a performance-enhancing agent .
Fat Metabolism
The peptide may also play a role in fat metabolism. Research suggests that increased GH levels can lead to enhanced lipolysis, potentially aiding in weight management and obesity treatment strategies .
Data Table: Effects on Body Composition
| Parameter | Effect of this compound | Duration |
|---|---|---|
| Plasma GH Levels | Increased by 2-10 times | Up to 6 days |
| Plasma IGF-1 Levels | Increased by 0.5-3 times | Up to 28 days |
| Lean Body Mass | Significant increase observed | Variable |
Potential Immunomodulatory Effects
Recent studies have speculated on the immunomodulatory effects of this compound, particularly its impact on immune function through prolonged GH release. This area remains largely exploratory but holds potential for future research into immune-related disorders .
Therapeutic Implications
The therapeutic implications of this compound extend beyond athletic performance enhancement. Its potential applications include:
- Pediatric Growth Disorders: Investigating its role in treating conditions like growth hormone deficiency.
- Age-related Muscle Wasting: Exploring its use in counteracting sarcopenia in older adults.
- Obesity Management: Utilizing its fat metabolism effects for weight loss interventions.
Safety and Tolerability
Clinical trials have reported that this compound is generally well-tolerated with no serious adverse reactions noted at therapeutic doses. The safety profile supports its consideration as a viable therapeutic agent .
Mechanism of Action
CJC-1295 exerts its effects by binding to GHRH receptors in the pituitary gland, stimulating the release of growth hormone. This leads to increased levels of GH and IGF-1 in the bloodstream, promoting muscle growth, fat loss, and overall metabolic regulation . The DAC component extends the peptide’s half-life, allowing for sustained effects over an extended period .
Comparison with Similar Compounds
Comparison with Similar Compounds
CJC-1295 is compared to other GHRH analogs and growth hormone secretagogues (GHS) based on structure, pharmacokinetics, and efficacy.
Table 1: Key Features of this compound and Analogous Peptides
Pharmacokinetic Superiority
This compound’s DAC modification provides unparalleled pharmacokinetics:
- Albumin Binding : DAC enables covalent binding to serum albumin, extending half-life to 8 days versus 30 minutes for Sermorelin or 2 hours for Ipamorelin .
- Sustained GH Release : In humans, a single dose of this compound increased IGF-1 levels by 50–100% for 7–11 days, whereas Tesamorelin required daily dosing .
Efficacy in Preclinical and Clinical Studies
Biological Activity
CJC-1295 is a synthetic analog of growth hormone-releasing hormone (GHRH) designed to stimulate the release of endogenous growth hormone (GH). This compound has garnered attention for its potential therapeutic applications, particularly in enhancing growth and metabolic functions. This article details the biological activity of this compound, supported by data tables, case studies, and research findings.
This compound operates by binding to GHRH receptors in the pituitary gland, promoting the secretion of GH. The resulting increase in GH levels subsequently elevates insulin-like growth factor 1 (IGF-1) concentrations, which plays a crucial role in tissue growth and metabolism.
Pharmacokinetics
This compound exhibits a prolonged half-life due to its drug affinity complex (DAC), allowing for sustained GH release. Studies indicate that after subcutaneous administration, GH levels can increase 2-10 times for up to six days, while IGF-1 levels can rise 1.5-3 times over a similar duration . The estimated half-life ranges from 5.8 to 8.1 days .
Dose-Dependent Effects
In clinical trials involving healthy adults, this compound demonstrated significant increases in both GH and IGF-1 levels. A study reported that a single injection of 60 or 90 mcg/kg resulted in a marked elevation of GH secretion while maintaining its pulsatile nature .
Table 1: Summary of Clinical Findings on this compound
| Study | Dosage (mcg/kg) | GH Increase | IGF-1 Increase | Duration of Effect |
|---|---|---|---|---|
| 60 & 90 | 2-10 times | 1.5-3 times | Up to 6 days | |
| Varies | Sustained | Sustained | Up to 28 days |
Safety Profile
This compound has been reported to be well-tolerated with mild adverse effects, primarily localized at the injection site such as pain and swelling . Serious adverse events have been rare, supporting its safety for therapeutic use.
Case Studies
In a notable case study involving eleven healthy men, proteomic analysis revealed significant changes in serum proteins post-CJC-1295 administration. Key findings included:
- Decreased Proteins : Apolipoprotein A1 isoform and transthyretin isoform.
- Increased Proteins : Beta-hemoglobin and immunoglobulin fragments correlated positively with IGF-1 levels .
These findings suggest potential biomarkers for monitoring GH activity and therapeutic effectiveness.
Research Implications
Research continues to explore the implications of this compound in various therapeutic contexts:
- Tissue Repair : Due to its ability to enhance GH secretion, this compound may support tissue regeneration processes, making it a candidate for studies on muscle recovery and injury healing .
- Metabolic Regulation : The compound's effects on metabolism are being investigated, particularly its role in fat reduction and muscle mass increase .
Q & A
Q. What is the mechanism of action of CJC-1295, and how does its DAC modification alter pharmacokinetics?
this compound is a synthetic analog of growth hormone-releasing hormone (GHRH) that binds to GHRH receptors on pituitary somatotrophs, stimulating pulsatile growth hormone (GH) secretion. The DAC (Drug Affinity Complex) modification extends its half-life by forming covalent bonds with endogenous albumin, prolonging systemic exposure. Without DAC, this compound has a half-life of ~30 minutes, while DAC extends it to 5–8 days . Researchers should consider DAC variants for studies requiring sustained GH elevation (e.g., chronic metabolic studies) and non-DAC forms for acute, pulsatile GH profiling.
Q. What experimental design considerations are critical for this compound studies?
- Study Type: Randomized, double-blind, placebo-controlled trials are ideal for isolating peptide effects (e.g., Teichman et al.’s 2006 trial on IGF-1 levels) .
- Sample Size: Ensure statistical power; rodent studies often use n=10–20 per group, while human trials (where available) involve ≥30 participants .
- Controls: Include baseline GH/IGF-1 measurements and placebo groups to account for circadian hormone fluctuations .
- Replication: Follow protocols from for method transparency, including reconstitution steps (bacteriostatic water, sterile techniques) .
Q. How do this compound DAC and No DAC differ in research applications?
Q. What are validated dosing protocols for this compound variants in preclinical models?
Based on rodent studies:
Q. What are common side effects observed in this compound studies, and how are they mitigated?
- Mild Effects: Injection-site reactions (70% incidence), headaches, transient hypertension (dose-dependent) .
- Mitigation: Rotate injection sites, use sterile techniques, and limit doses to ≤30 µg/kg . No severe adverse events are reported in controlled trials.
Advanced Research Questions
Q. How does co-administration with Ipamorelin enhance this compound’s effects, and what methodological adjustments are required?
Ipamorelin, a ghrelin receptor agonist, amplifies GH secretion via complementary pathways. Combined with this compound, it increases GH pulsatility while reducing cortisol/prolactin spillover . Methodological considerations:
Q. How should researchers address contradictions in this compound efficacy data between animal and human studies?
- Animal-Human Discrepancies: Rodent studies report 4–10x GH increases , but human data are limited to small trials (e.g., Teichman et al., 2006). Mitigate by cross-validating with IGF-1 as a surrogate marker .
- Dose Scaling: Use allometric scaling (e.g., body surface area) for interspecies dose translation .
Q. What are the long-term effects of this compound on GH/IGF-1 axis regulation?
In a 49-day human trial, IGF-1 remained elevated for 28 days post-administration, suggesting sustained hypothalamic-pituitary axis modulation . Researchers should monitor rebound GH suppression post-cessation and consider cycling protocols (e.g., 8 weeks on/4 weeks off) .
Q. What proteomic biomarkers are associated with this compound’s action, and how are they analyzed?
A 2D gel electrophoresis study identified transthyretin and apolipoprotein A1 isoforms as potential biomarkers. These correlate with IGF-1 levels (r=0.82, p<0.01) and can be quantified via mass spectrometry .
Q. What ethical and regulatory challenges arise in this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
